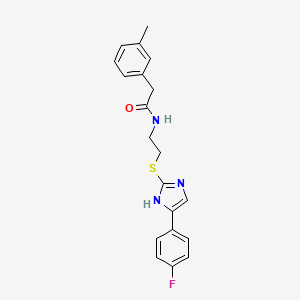

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is not directly reported in the provided papers. However, the synthesis of related compounds provides insight into potential synthetic routes. For instance, the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists involves the manipulation of pyrazole substituents and the incorporation of a basic amine, which is crucial for activity . This suggests that the synthesis of ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate could similarly involve strategic functionalization of the pyrazole ring and the introduction of substituents that confer the desired biological activity.

Molecular Structure Analysis

While the molecular structure of ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is not described, the crystal structure of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined . This compound crystallizes in the monoclinic system and features significant non-planarity, with stabilization by intra- and intermolecular hydrogen bonds. This information could be extrapolated to suggest that ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate may also exhibit interesting crystallographic properties and potential for intermolecular interactions.

Chemical Reactions Analysis

The papers do not provide specific reactions for ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate. However, the electrochemical behavior of a related compound, ethyl 2-(4-ferrocenyl-[1,2,3]triazol-1-yl) acetate, has been studied for the electrocatalytic oxidation of cysteine . This indicates that compounds with similar ethyl acetate structures may participate in electrochemical reactions, which could be relevant for the development of sensors or catalytic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate are not directly reported in the provided papers. However, the pharmacological profile of a structurally related compound, S1RA, which includes good physicochemical, safety, and ADME properties, suggests that ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate may also possess favorable properties for further development . Additionally, the electrochemical sensor based on a related compound demonstrates good resolution and sensitivity, which could imply that ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate might exhibit similar electrochemical properties .

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate is a compound of interest in the synthesis of heterocyclic compounds. It plays a role in the preparation of various heterocyclic structures, such as oxadiazoles, which are significant in medicinal chemistry. For instance, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a related compound, is used in forming diverse electrophilic reagents and has applications in synthesizing heterocyclic compounds like pyridopyridazine (Elnagdi et al., 1988).

Role in Anticancer Agent Synthesis

This compound is also relevant in the synthesis of potential anticancer agents. For example, derivatives of similar compounds have shown effects on the proliferation and survival of cells in models of leukemia, indicating a potential role in cancer research and treatment (Temple et al., 1983).

Involvement in Drug Synthesis

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate's derivatives are used in synthesizing drugs. For example, ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate, a related compound, is a precursor in synthesizing the antitumor drug temozolomide (Wang et al., 1994).

Applications in Solid-phase Synthesis

This compound is also significant in solid-phase synthesis. A method for synthesizing libraries of trisubstituted biimidazoles on a solid support was developed, indicating its use in efficient and large-scale synthesis processes (Karskela & Lönnberg, 2009).

Potential in DNA Binding and Antitumor Research

It plays a role in DNA binding studies, which are crucial in antitumor research. Ethyl 2-(2-acetamidothiazol-4-yl)acetate, a related compound, was synthesized and studied for its DNA binding interactions, pointing towards its potential in developing antitumor agents (Iqbal et al., 2019).

properties

IUPAC Name |

ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O3/c1-2-14-8(13)4-11-7(5-12)6(9)3-10-11/h3,5H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTLMVSFYLJGII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C=N1)I)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-formyl-4-iodopyrazol-1-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)

![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)

![(E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3016691.png)

![4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B3016692.png)

![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B3016704.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)